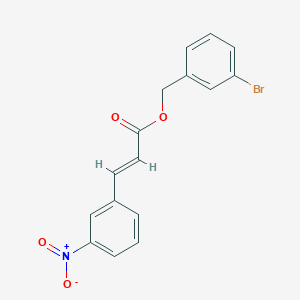![molecular formula C10H11Cl2NO2S B241489 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine, also known as DSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP belongs to the class of sulfonamide compounds and is a potent inhibitor of protein kinase C (PKC).
Applications De Recherche Scientifique
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been widely used in scientific research due to its potent inhibitory effect on PKC. PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been studied for its potential therapeutic applications in these diseases.
Mécanisme D'action
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine inhibits PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol (DAG) and Ca2+. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various physiological effects.
Biochemical and Physiological Effects:
The inhibition of PKC by 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. For example, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity in diabetic animal models. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and specificity for PKC inhibition. This allows for the selective inhibition of PKC without affecting other signaling pathways. However, one limitation of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is its low solubility in water, which can make it difficult to use in some experiments. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have some toxicity in animal models, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. Additionally, the therapeutic potential of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in various diseases, such as cancer and diabetes, should be further explored. Finally, the safety and toxicity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine should be thoroughly investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is a potent inhibitor of PKC that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has shown promising results in various applications and has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine involves the reaction of 2,6-dichlorobenzene sulfonyl chloride with pyrrolidine in the presence of a base. The reaction results in the formation of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine as a white crystalline solid. The purity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine can be improved by recrystallization from ethanol.
Propriétés
Nom du produit |
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine |
|---|---|
Formule moléculaire |
C10H11Cl2NO2S |
Poids moléculaire |
280.17 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-4-3-5-9(12)10(8)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Clé InChI |
IKOPCFVEOAMOMF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)

![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)